molecular formula C10H22N2O2 B1478167 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine CAS No. 2098077-20-2

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine

Cat. No.: B1478167
CAS No.: 2098077-20-2
M. Wt: 202.29 g/mol
InChI Key: ZZAAKRVVPNQTOU-UHFFFAOYSA-N
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Description

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine is a useful research compound. Its molecular formula is C10H22N2O2 and its molecular weight is 202.29 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O2/c1-3-14-10-8-12(6-4-5-11)7-9(10)13-2/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZAAKRVVPNQTOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, determines how the compound is processed in the body and its bioavailability. Environmental factors such as pH, temperature, and the presence of other compounds can influence these processes and the compound’s stability and efficacy.

Biological Activity

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine (CAS: 2098077-20-2) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C10H22N2O2C_{10}H_{22}N_{2}O_{2}, with a molecular weight of approximately 202.29g/mol202.29\,g/mol . The compound features a pyrrolidine ring, which is significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

Anticancer Properties

One of the promising areas of research for this compound is its potential anticancer activity. Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance:

  • Cell Line Studies : Preliminary studies suggest that derivatives of this compound may inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values indicating significant antiproliferative effects .

Antimicrobial Activity

Some studies have indicated that related compounds possess antimicrobial properties. While specific data on this compound are sparse, it is plausible that it may exhibit similar activities against pathogenic microorganisms.

Research Findings and Case Studies

A review of existing literature reveals limited direct studies on this compound itself; however, several case studies involving structurally related compounds provide insights into its potential biological activities:

Study Compound Biological Activity Findings
Similar pyrrolidine derivativesAntiproliferativeInhibited growth in HeLa and A549 cells with IC50 values < 250 µg/mL
PLK4 inhibitorsAnticancerShowed effectiveness in reducing cancer cell proliferation by targeting centriole biogenesis
Related amine compoundsAntimicrobialExhibited activity against MRSA strains

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine could exhibit various pharmacological effects:

  • CNS Activity : Due to its structural similarity to known psychoactive substances, it may have potential as a central nervous system (CNS) stimulant or depressant. Studies on related compounds have shown efficacy in modulating neurotransmitter systems, particularly those involving serotonin and dopamine.
  • Antidepressant Effects : Some derivatives of pyrrolidine compounds have demonstrated antidepressant-like activity in animal models, suggesting potential therapeutic applications in mood disorders.

Synthetic Applications

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further derivatization, which can lead to the development of new pharmacophores with enhanced biological activity.

Case Study 1: CNS Modulation

A study investigating pyrrolidine derivatives found that certain compounds exhibited significant effects on serotonin receptor activity. This suggests that this compound could be explored for its ability to modulate serotonin levels, which is crucial for treating depression and anxiety disorders.

Case Study 2: Synthesis of Novel Antidepressants

Research focusing on the synthesis of novel antidepressants has highlighted the importance of pyrrolidine scaffolds. Compounds structurally related to this compound have shown promise in preclinical trials for their ability to alleviate symptoms of depression through various mechanisms, including neurogenesis and synaptic plasticity enhancement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propan-1-amine

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